Scientific Field: Dermatology
Summary of Application: Peiminine, a natural alkaloid compound extracted from the Chinese herb Fritillaria, has been found to have anti-acne effects. The study aimed to investigate the effect of peiminine on inflammation induced by Cutibacterisum acnes (C.
Methods of Application: The study involved investigating the effect of peiminine on C.
Results or Outcomes: The study found that peiminine inhibits the C. acnes-induced expression of inflammatory mediators such as pro-interleukin-1β (pro-IL-1β), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in mouse bone marrow-derived macrophages (BMDMs).
Scientific Field: Endocrinology
Summary of Application: Peiminine, an alkaloid extracted from the bulb of Fritillaria thunbergii Miq, reportedly has anticancer and anti-inflammatory effects.
Methods of Application: The study involved a series of experiments to investigate the inhibitory effect of peiminine on OC differentiation.
Results or Outcomes: The study found that peiminine downregulated the levels of specific genes and proteins in vitro and consequently suppressed OC differentiation and function. The NF-κB and ERK1/2 signaling pathways were identified as potential targets of peiminine.
Scientific Field: Oncology
Methods of Application: The study involved investigating the effect of peiminine on the phosphorylation of the AKT, nuclear factor-κB (NF-κB) p65, ERK1/2 and p38 signaling pathways in the mammary tissues.
Results or Outcomes: The study found that peiminine inhibits the phosphorylation of the AKT, nuclear factor-κB (NF-κB) p65, ERK1/2 and p38 signaling pathways in the mammary tissues.
Scientific Field: Neurology
Summary of Application: Peiminine has been found to have neuroprotective effects.
Methods of Application: The study involved investigating the effect of peiminine on neuroinflammation and neurodegeneration and identifying the underlying mechanism involved.
Results or Outcomes: The study found that peiminine inhibits the expression of inflammatory mediators in the brain and suppresses neurodegeneration.
Summary of Application: Peiminine has been found to have anti-osteosarcoma effects.
Methods of Application: The study involved investigating the effect of peiminine on osteosarcoma cells in vitro and in vivo.
Results or Outcomes: The study found that peiminine suppressed proliferation and metastasis and induced cell cycle arrest, apoptosis, and autophagy in osteosarcoma cells.
Scientific Field: Pharmacology
Summary of Application: Peiminine is known for its antioxidant and anti-inflammatory effects in conditions such as mastitis and arthritis.
Methods of Application: The study involved investigating the effect of peiminine on inflammation induced by Cutibacterisum acnes (C.
Results or Outcomes: The study found that peiminine inhibits the C.
Summary of Application: Peiminine, a natural herb-extracted compound, can inhibit the formation and function of osteoclasts via multiple targets and is therefore a promising novel therapeutic agent for osteoporosis.
Methods of Application: The study involved investigating the effect of peiminine on osteoclasts.
Results or Outcomes: The study found that peiminine can inhibit the formation and function of osteoclasts.
Peiminine is a bioactive alkaloid derived from the bulb of Fritillaria thunbergii Miq, a traditional Chinese medicinal plant. It is recognized for its therapeutic properties, particularly in the treatment of respiratory and inflammatory conditions. The chemical structure of peiminine features a unique arrangement of atoms that contributes to its biological activity, distinguishing it from other alkaloids. Its molecular formula is C₁₃H₁₅N₃O₄, and it has a molecular weight of approximately 273.28 g/mol .
Peiminine exhibits significant biological activities, particularly anti-inflammatory and neuroprotective effects. Research indicates that it can suppress inflammation induced by Cutibacterium acnes, a bacterium associated with acne development, by regulating inflammatory mediators and cytokines . Furthermore, peiminine has demonstrated protective effects against neuronal damage in models of Parkinson's disease by inhibiting cell death pathways and reducing inflammation . Its anti-allergic properties have also been noted, as it regulates cytokine production related to allergic responses .
The synthesis of peiminine can be achieved through various methods, primarily involving extraction from natural sources or chemical synthesis. The extraction process typically involves solvent extraction techniques using organic solvents to isolate peiminine from the bulbs of Fritillaria thunbergii. Chemical synthesis methods may involve the modification of related alkaloids or precursor compounds to yield peiminine through multi-step synthetic routes .
Peiminine has several applications in pharmacology and medicine due to its diverse biological activities:
Studies on peiminine's interactions with other compounds reveal its synergistic effects when combined with other bioactive substances. For example, research has shown that peiminine works effectively alongside other compounds like peimine and forsythoside A to enhance anti-inflammatory effects in acute lung injury models . These interactions highlight its potential for combination therapies in treating complex diseases.
Peiminine shares structural similarities with several other alkaloids, which can influence its pharmacological profile. Here are some similar compounds:
Compound Name | Source | Key Properties |
---|---|---|
Peimine | Fritillaria thunbergii | Anti-inflammatory; similar mechanism as peiminine |
Forsythoside A | Forsythia suspensa | Anti-inflammatory; enhances immune response |
Berberine | Berberis vulgaris | Antimicrobial; anti-inflammatory |
Palmatine | Zanthoxylum species | Antimicrobial; neuroprotective |
Uniqueness of Peiminine: While peimine and forsythoside A also exhibit anti-inflammatory properties, peiminine's specific inhibition of NF-κB signaling without affecting MAPK pathways sets it apart. Additionally, its dual role in neuroprotection and inflammation modulation offers unique therapeutic avenues not fully explored by its counterparts.
Irritant